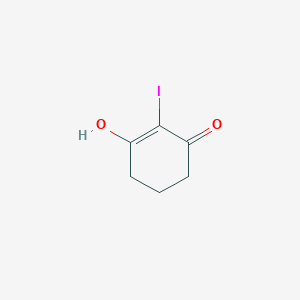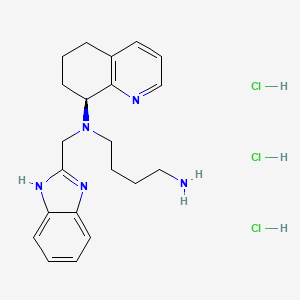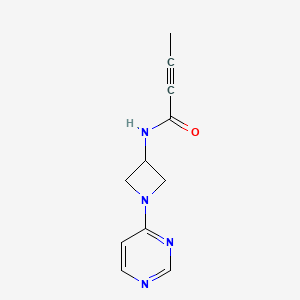
3-Hydroxy-2-iodocyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Hydroxy-2-iodocyclohex-2-en-1-one” is a chemical compound with the molecular formula C6H7IO2 . It is also known by its IUPAC name "2-iodocyclohexane-1,3-dione" .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-2-iodocyclohex-2-en-1-one” can be represented by the InChI code1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 . The molecular weight of this compound is 238.02 . Physical And Chemical Properties Analysis
“3-Hydroxy-2-iodocyclohex-2-en-1-one” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Regiochemistry Control
3-Hydroxy-2-iodocyclohex-2-en-1-one serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules with precise control over their stereochemistry. Research demonstrates its utility in directing the regiospecific opening of epoxides when combined with trimethylsilyl cyanide - zinc iodide, facilitating the establishment of contiguous chiral centers. This method highlights its role in synthesizing compounds with adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups, showcasing its significance in stereocontrolled organic synthesis (Gassman & Gremban, 1984).
Enabling Advanced Organic Transformations
The compound is instrumental in advanced organic transformations, such as the hydroxyiodination of 1,2-diacycloxycyclohex-2-enes. This process, reinvestigated for its regiochemistry, underscores the compound's role in improving regiocontrol through the use of bulkier acyl substituents. The resulting enhanced regiocontrol underscores the compound's utility in fine-tuning synthetic routes for complex organic molecules (Knight & Sweeney, 1998).
Catalytic Applications and Novel Routes
Research also explores its applications in catalysis and novel synthetic routes. For instance, the synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids through iodocyclization highlights innovative pathways to generate β-amino acid enantiomers, demonstrating the compound's potential in creating biologically active molecules (Szakonyi et al., 2005).
Molecular Docking and Anticancer Properties
Further extending its application scope, studies on its crystal structure and molecular docking with focal adhesion kinase (FAK) domain have revealed its potential anticancer properties. These investigations not only elucidate the structural aspects of its interaction with biological targets but also highlight its prospective use in medicinal chemistry for designing anticancer agents (Kokila, Kiran, & Ramakrishna, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-2-iodocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFGOJAUQXBSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)




![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)
![3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2980571.png)
![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980578.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980579.png)
![6-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2980582.png)